molecular formula C7H4ClFO2 B1333480 4-Fluorophenyl chloroformate CAS No. 38377-38-7

4-Fluorophenyl chloroformate

Cat. No.: B1333480
CAS No.: 38377-38-7
M. Wt: 174.55 g/mol
InChI Key: MSBGPEACXKBQSX-UHFFFAOYSA-N
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Description

4-Fluorophenyl chloroformate is an organic compound with the molecular formula C7H4ClFO2. It is a colorless to light yellow liquid that is used as a reagent in organic synthesis. This compound is known for its role in the formation of various chloroformates, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenyl chloroformate can be synthesized through the reaction of 4-fluorophenol with phosgene. The reaction typically occurs under anhydrous conditions and in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluorophenol+Phosgene4-Fluorophenyl chloroformate+HCl\text{4-Fluorophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Fluorophenol+Phosgene→4-Fluorophenyl chloroformate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, carbamates, and thiolates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorophenol and carbon dioxide.

    Reduction: It can be reduced to 4-fluorophenol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Alcohols: Reacts under mild conditions to form esters.

    Amines: Reacts to form carbamates, often in the presence of a base.

    Thiols: Forms thiolates under basic conditions.

Major Products Formed

Scientific Research Applications

4-Fluorophenyl chloroformate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-fluorophenyl chloroformate involves its role as an electrophilic reagent. It reacts with nucleophiles through an SN2 mechanism, where the chlorine atom is displaced by the nucleophile. This reaction leads to the formation of various chloroformates, which can further undergo additional chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Phenyl chloroformate: Similar structure but lacks the fluorine atom.

    Methyl chloroformate: Contains a methyl group instead of a phenyl group.

    Ethyl chloroformate: Contains an ethyl group instead of a phenyl group.

Uniqueness

4-Fluorophenyl chloroformate is unique due to the presence of the fluorine atom, which imparts different electronic properties compared to its non-fluorinated counterparts. This fluorine atom can influence the reactivity and stability of the compound, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

(4-fluorophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBGPEACXKBQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369811
Record name 4-Fluorophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38377-38-7
Record name 4-Fluorophenyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38377-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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